molecular formula C13H12BrNOS B13489164 Benzyl(3-bromophenyl)imino-lambda6-sulfanone

Benzyl(3-bromophenyl)imino-lambda6-sulfanone

Cat. No.: B13489164
M. Wt: 310.21 g/mol
InChI Key: QVQNPNDTHPBUMV-UHFFFAOYSA-N
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Description

Benzyl(3-bromophenyl)imino-lambda⁶-sulfanone is a sulfonamide derivative characterized by a sulfanone core (S=O group) substituted with a benzyl moiety and a 3-bromophenylimino group. These compounds are typically synthesized via nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling, as seen in related sulfanone derivatives .

Properties

Molecular Formula

C13H12BrNOS

Molecular Weight

310.21 g/mol

IUPAC Name

benzyl-(3-bromophenyl)-imino-oxo-λ6-sulfane

InChI

InChI=1S/C13H12BrNOS/c14-12-7-4-8-13(9-12)17(15,16)10-11-5-2-1-3-6-11/h1-9,15H,10H2

InChI Key

QVQNPNDTHPBUMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=N)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Approach

  • Starting Materials: Typically, the synthesis begins with a sulfide precursor bearing the desired aryl and benzyl substituents on sulfur. For this compound, the precursor would be a benzyl(3-bromophenyl) sulfide or sulfoxide.

  • Oxidation and Imination: The key step involves the oxidation of the sulfide to a sulfoximine. This can be achieved by reaction with an electrophilic nitrogen source such as chloramine-T, O-(mesitylsulfonyl)hydroxylamine (MSH), or other imination reagents, often in the presence of an oxidant.

  • Catalysts and Conditions: Transition metal catalysts (e.g., rhodium, copper) or organocatalysts may be employed to facilitate selective oxidation and imination. Reaction conditions are optimized to avoid overoxidation to sulfones and to ensure stereochemical control if chiral centers are involved.

Asymmetric Synthesis Considerations

  • If the sulfoximine is desired in enantiopure form, chiral auxiliaries or catalysts can be used during oxidation and imination steps to control stereochemistry at the sulfur center.

  • Literature reports asymmetric synthesis of S(IV) and S(VI) stereogenic centers using chiral auxiliaries such as N-benzyl-1-phenylethanamine or catalytic enantioselective oxidations, which may be adapted for this compound class.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions/Values Notes
Sulfide precursor Benzyl(3-bromophenyl) sulfide Prepared via nucleophilic substitution
Oxidant meta-Chloroperbenzoic acid (m-CPBA), 1.1 equiv Temperature 0 to 25 °C
Imination reagent Chloramine-T, O-(mesitylsulfonyl)hydroxylamine (MSH) Stoichiometric or catalytic amounts
Solvent Dichloromethane, acetonitrile, or similar Depends on reagent solubility
Reaction temperature 0 to room temperature Controlled to avoid side reactions
Reaction time 1 to 24 hours Monitored by TLC or HPLC
Purification method Column chromatography or recrystallization Yields typically moderate to high
Yield 60-85% Dependent on substrate and conditions

Chemical Reactions Analysis

Types of Reactions

Benzyl(3-bromophenyl)imino-lambda6-sulfanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, and polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Position: Moving the bromine from the 3- to 2- or 4-position (e.g., ) alters electronic distribution, affecting dipole moments and reactivity in cross-coupling reactions .

Bioactivity Potential

  • This suggests that sulfanones with similar aryl groups may warrant cytotoxicity screening.

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